molecular formula C33H32NOPS B12507543 N-{[2-(diphenylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(diphenylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12507543
M. Wt: 521.7 g/mol
InChI Key: NPFQPRKFPNKJDT-UHFFFAOYSA-N
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Description

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a diphenylphosphanyl group, a naphthyl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diphenylphosphanyl Intermediate: The initial step involves the preparation of the diphenylphosphanyl intermediate through a reaction between diphenylphosphine and a suitable halogenated aromatic compound under inert conditions.

    Coupling with Naphthyl Group: The diphenylphosphanyl intermediate is then coupled with a naphthyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity and reactivity. Additionally, the sulfinamide moiety can participate in redox reactions, modulating oxidative stress pathways. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide

Uniqueness

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups, which imparts unique reactivity and selectivity in chemical reactions. Its naphthyl group enhances its aromaticity and potential for π-π interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C33H32NOPS

Molecular Weight

521.7 g/mol

IUPAC Name

N-[(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3

InChI Key

NPFQPRKFPNKJDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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